molecular formula C13H18O3 B8288337 Methyl 3-tert-butyl-4-methoxybenzoate

Methyl 3-tert-butyl-4-methoxybenzoate

Cat. No.: B8288337
M. Wt: 222.28 g/mol
InChI Key: SSGFZFUEDGFPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-tert-butyl-4-methoxybenzoate is a benzoate ester derivative characterized by a tert-butyl group at the 3-position and a methoxy group at the 4-position of the aromatic ring. This compound is structurally significant due to its steric and electronic properties, which arise from the bulky tert-butyl substituent and the electron-donating methoxy group.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 3-tert-butyl-4-methoxybenzoate

InChI

InChI=1S/C13H18O3/c1-13(2,3)10-8-9(12(14)16-5)6-7-11(10)15-4/h6-8H,1-5H3

InChI Key

SSGFZFUEDGFPJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(=O)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Methyl 3-tert-butyl-4-methoxybenzoate and related compounds, along with their implications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 3-tert-butyl, 4-methoxy ~222.3 (calculated) High steric hindrance; potential UV stabilization or drug intermediates
Methyl 3-amino-4-tert-butylbenzoate 3-amino, 4-tert-butyl 207.27 Enhanced hydrogen bonding capacity; possible use in agrochemicals
Methyl 4-benzyloxy-3-methoxybenzoate 4-benzyloxy, 3-methoxy ~286.3 (calculated) Increased lipophilicity; used in dye or polymer synthesis
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate 3-cyclopropylmethoxy, 4-hydroxy ~236.2 (calculated) Polar hydroxyl group; potential antioxidant or pharmaceutical applications
Methyl 3-((4-(tert-butyl)benzyl)oxy)-4-nitrobenzoate 3-benzyloxy (tert-butyl), 4-nitro ~357.4 Electron-withdrawing nitro group; high reactivity in electrophilic substitution

Physicochemical and Reactivity Differences

Steric Effects: The tert-butyl group in this compound introduces significant steric hindrance, reducing reaction rates in sterically demanding processes compared to compounds with smaller substituents (e.g., Methyl 3-amino-4-tert-butylbenzoate) .

Electronic Effects : The methoxy group at the 4-position is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, derivatives with nitro groups (e.g., Methyl 3-((4-(tert-butyl)benzyl)oxy)-4-nitrobenzoate) exhibit deactivated rings, favoring nucleophilic attack .

Solubility: The presence of polar groups (e.g., amino or hydroxyl) in analogs like Methyl 3-amino-4-tert-butylbenzoate increases water solubility, whereas nonpolar substituents (e.g., benzyloxy in Methyl 4-benzyloxy-3-methoxybenzoate) enhance lipid solubility .

Computational Comparisons

Studies on similar triazolone derivatives (e.g., 3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one) highlight the importance of computational methods like B3LYP and HF for predicting properties such as Mulliken charges and molecular electrostatic potentials. These methods could be applied to this compound to model its reactivity and stability .

Methodological Considerations in Compound Comparison

As noted in , compound similarity assessments rely on structural, electronic, and functional group alignments. For this compound, dissimilarity with analogs like Methyl Violet (a triarylmethane dye) arises from the absence of conjugated aromatic systems, underscoring the need for context-specific comparison frameworks in virtual screening .

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